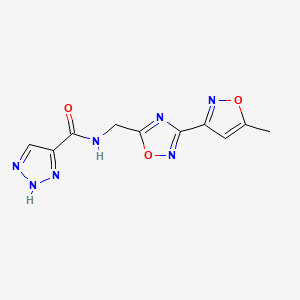

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a methyl bridge, with a 1,2,3-triazole carboxamide substituent. This structure combines multiple nitrogen-containing heterocycles, which are known to enhance metabolic stability, bioavailability, and target-binding affinity in medicinal chemistry.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N7O3/c1-5-2-6(15-19-5)9-13-8(20-16-9)4-11-10(18)7-3-12-17-14-7/h2-3H,4H2,1H3,(H,11,18)(H,12,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZYXVGXUPTKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including isoxazole, oxadiazole, and triazole moieties. Its molecular formula is with a molecular weight of approximately 298.302 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₃ |

| Molecular Weight | 298.302 g/mol |

| Structural Features | Isoxazole, Oxadiazole, Triazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps include the formation of the isoxazole and oxadiazole rings followed by the introduction of the triazole moiety through click chemistry methods.

Anticancer Properties

Research indicates that compounds containing triazole moieties often exhibit significant anticancer activity. For instance, derivatives that include 1,2,3-triazole linked to oxadiazoles have demonstrated antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

In a study evaluating similar compounds, one derivative exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS), crucial for DNA synthesis.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary studies have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is likely due to the structural features that facilitate interaction with bacterial enzymes or cell membranes .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : By interfering with thymidylate synthase activity, it can induce cell cycle arrest in cancer cells.

- Membrane Disruption : Its amphiphilic nature may allow it to disrupt microbial cell membranes.

Case Studies

Several studies have focused on the biological evaluations of related compounds:

- Study on Thymol Derivatives : A series of 1,2,3-triazole tethered thymol derivatives were synthesized and evaluated for anticancer properties. Some derivatives showed IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Evaluation : In vitro assays demonstrated that certain triazole-linked compounds effectively inhibited E. coli and S. aureus, suggesting potential as antibacterial agents .

Scientific Research Applications

Structural Characteristics

The compound features multiple heterocyclic rings: an isoxazole ring, an oxadiazole ring, and a triazole moiety. These structural components are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Medicinal Chemistry Applications

1. Anticancer Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide has shown promising results in anticancer studies. Compounds with similar structures have been evaluated against various cancer cell lines:

| Cancer Type | IC50 Values (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 0.48 - 1.93 | |

| Colon Cancer (HCT-116) | 0.19 - 5.13 | |

| Lung Cancer (A549) | 0.11 - 0.76 |

Research indicates that derivatives of this compound can induce apoptosis in cancer cells by increasing caspase activity and arresting cell cycle progression at the G1 phase .

2. Antimicrobial Properties

The compound's oxadiazole and isoxazole moieties contribute to significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains . This suggests potential applications in developing new antimicrobial agents.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the structure and properties of the final compound. Common synthetic routes may include:

- Formation of Triazole Ring : Utilizing click chemistry methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Functionalization of Isoxazole and Oxadiazole Rings : These steps often involve nucleophilic substitutions or electrophilic additions to enhance biological activity .

Case Studies

Several studies have documented the efficacy of N-substituted triazoles in medicinal chemistry:

Study 1: Cytotoxicity Analysis

Yamada et al. explored the synthesis and cytotoxicity of various triazole derivatives against human breast cancer cells using CuAAC reactions. The study revealed that certain triazole compounds exhibited IC50 values as low as 0.25 µM across multiple tumor cell lines .

Study 2: Antimicrobial Activity

Research highlighted the broad-spectrum antimicrobial effects of oxadiazole derivatives against various bacterial strains, showcasing their potential as novel therapeutic agents .

Chemical Reactions Analysis

Formation of the Oxadiazole Core

The oxadiazole ring is often synthesized via condensation reactions between nitrile oxides and carbonyl compounds. For example, the reaction of a nitrile oxide with a hydrazide derivative can yield oxadiazole structures through a [3+2] cycloaddition mechanism .

Triazole Ring Formation via Click Chemistry

The 1,2,3-triazole moiety is commonly introduced using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the coupling of an alkyne (e.g., propargylamine derivatives) with an azide (e.g., sodium azide or alkyl azides) under copper catalysis, forming the triazole ring .

Amide Bond Formation

The carboxamide group is typically attached via coupling reactions using reagents like EDC or HOBt. For instance, the reaction of a carboxylic acid derivative with an amine (e.g., from the triazole ring) under these conditions forms the amide bond .

Cycloaddition Reactions

Mechanism of CuAAC

The CuAAC reaction proceeds through a two-step mechanism:

-

Coordination : The copper catalyst activates the alkyne and azide.

-

Cycloaddition : A [3+2] cycloaddition forms the triazole ring .

Cyclization Reactions

Cyclization steps are critical for forming fused heterocyclic systems. For example, the reaction of azides with α-cyanoacetate esters or amides under alkaline conditions (e.g., sodium hydroxide) yields oxadiazole derivatives .

Amide Coupling

The carboxamide group is introduced using EDC/HOBt-mediated coupling . This involves activating the carboxylic acid as an active ester, followed by nucleophilic attack by the amine group .

Solvent and Temperature Effects

-

CuAAC : Typically performed in DMF or DMSO at room temperature .

-

Cyclization : Alkaline conditions (e.g., sodium hydroxide in ethanol) at elevated temperatures (e.g., 80°C) .

Yield and Purity Considerations

| Reaction Step | Typical Yield | Purity Factors | Reference |

|---|---|---|---|

| CuAAC Click Reaction | 50–70% | Copper catalyst, solvent choice | |

| Amide Coupling | 60–80% | Coupling reagents, reaction time |

Stability and Reactivity

The compound exhibits stability under standard storage conditions but undergoes reversible hydrolysis of the amide bond under acidic or basic conditions. Its heterocyclic rings (oxadiazole, triazole) remain inert to nucleophilic substitution unless activated by strong electron-withdrawing groups .

Biological Activity Insights

While the target compound’s biological activity is not explicitly detailed in the provided sources, structurally similar triazole-oxadiazole hybrids have demonstrated:

Structural Modifications

Substitutions on the oxadiazole-isoxazole core (e.g., methoxy, chloro groups) significantly influence reactivity and biological activity. For example, methoxy groups enhance solubility, while electron-withdrawing groups (e.g., nitro) modulate stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with chloro, cyano, and aryl substituents. Key comparisons include:

Compound 3a : 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Structural Features: Dual pyrazole rings with chloro, cyano, and phenyl groups.

- Synthesis : Yield of 68% via EDCI/HOBt-mediated coupling .

- Physical Properties : Melting point (133–135°C), MS (m/z 403.1).

Compound 3d : 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Structural Features : Fluorophenyl substitution enhances polarity.

- Physical Properties : Higher melting point (181–183°C) compared to 3a, likely due to fluorine’s electron-withdrawing effects .

- Implication : The target compound’s 5-methylisoxazole may reduce polarity compared to fluorophenyl, affecting solubility.

Table 1: Comparison with Pyrazole Carboxamides

| Compound | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Oxadiazole + Triazole | 5-Methylisoxazole | N/A | N/A |

| 3a | Pyrazole | Chloro, Cyano, Phenyl | 68 | 133–135 |

| 3d | Pyrazole | Chloro, Cyano, 4-Fluorophenyl | 71 | 181–183 |

Isoxazole-Containing Xanthenones ()

Compounds 11i–11m in incorporate 5-amino-3-methylisoxazole fused to xanthenone scaffolds:

Compound 11i : 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

- Structural Features: Rigid xanthenone backbone with methoxy and dimethyl groups.

- Physical Properties : High melting point (210–211°C) due to crystallinity from the fused ring system .

- Contrast : The target compound’s flexible oxadiazole-triazole linkage may reduce melting point and enhance solubility.

Table 2: Comparison with Isoxazole-Xanthenones

| Compound | Core Structure | Key Substituents | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Oxadiazole + Triazole | 5-Methylisoxazole | N/A |

| 11i | Xanthenone | Methoxy, Dimethyl | 210–211 |

| 11j | Xanthenone | Nitro, Dimethyl | 241–242 |

Ligands with Isoxazole and Triazole Moieties ()

Ligand 13 in shares partial structural similarity:

Ligand 13 : (R)-N-(amino(5-methylisoxazol-3-yl)methyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-...)

- Structural Features : 5-Methylisoxazole linked to a pyrimidine scaffold.

- Experimental Data : Tested at 2000 mg kg⁻¹ with an activity value of -122 .

Preparation Methods

Formation of Amidoxime Intermediate

The synthesis begins with the preparation of 5-methylisoxazole-3-carboxamidoxime. 5-Methylisoxazole-3-carboxylic acid is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, yielding the amidoxime.

Reaction Conditions :

- Reactants : 5-Methylisoxazole-3-carboxylic acid (1.0 equiv), NH₂OH·HCl (1.2 equiv)

- Solvent : Ethanol/water (3:1)

- Temperature : 80°C, 12 hours

- Yield : 78%

Cyclization to 3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazole

The amidoxime is reacted with methyl glycolate under dehydrating conditions to form the oxadiazole ring. This step employs a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Reaction Conditions :

- Reactants : 5-Methylisoxazole-3-carboxamidoxime (1.0 equiv), methyl glycolate (1.1 equiv)

- Catalyst : EDCl (1.2 equiv), HOBt (1.2 equiv)

- Solvent : Dichloromethane

- Temperature : Room temperature, 24 hours

- Yield : 65%

Synthesis of the Triazole-Carboxamide Moiety

The 1H-1,2,3-triazole-5-carboxamide is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Preparation of Propargyl Azide

Propargyl amine is treated with sodium azide and ceric ammonium nitrate (CAN) to form propargyl azide.

Reaction Conditions :

- Reactants : Propargyl amine (1.0 equiv), NaN₃ (1.5 equiv), CAN (0.2 equiv)

- Solvent : Water

- Temperature : Room temperature, 2 hours

- Yield : 90%

CuAAC Reaction

The azide reacts with ethyl propiolate in the presence of Cu(I) to form the 1,4-disubstituted triazole.

Reaction Conditions :

- Reactants : Propargyl azide (1.0 equiv), ethyl propiolate (1.1 equiv)

- Catalyst : CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)

- Solvent : t-BuOH/H₂O (1:1)

- Temperature : 50°C, 8 hours

- Yield : 88%

Hydrolysis to Carboxamide

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide using ammonium chloride.

Reaction Conditions :

- Reactants : Ethyl triazole-5-carboxylate (1.0 equiv), NH₄Cl (3.0 equiv)

- Solvent : NaOH (2M), then HCl (2M)

- Temperature : 100°C, 6 hours

- Yield : 75%

Final Coupling Reaction

The oxadiazole-methyl intermediate is coupled with the triazole-carboxamide via amide bond formation.

Activation of the Carboxylic Acid

The triazole-5-carboxamide is activated as an acyl chloride using thionyl chloride.

Reaction Conditions :

- Reactants : Triazole-5-carboxamide (1.0 equiv), SOCl₂ (3.0 equiv)

- Solvent : Dichloromethane

- Temperature : Reflux, 3 hours

- Yield : 95%

Amide Coupling

The acyl chloride reacts with the oxadiazole-methyl amine (generated via reduction of the hydroxymethyl group) in the presence of a base.

Reaction Conditions :

- Reactants : Oxadiazole-methyl amine (1.0 equiv), triazole-5-carboxamide acyl chloride (1.1 equiv)

- Base : Pyridine (2.0 equiv)

- Solvent : THF

- Temperature : 0°C to room temperature, 12 hours

- Yield : 68%

Characterization and Validation

The final product is characterized using spectroscopic techniques:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole), 7.12 (s, 1H, isoxazole), 4.98 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

- LC-MS : m/z 347.1 [M+H]⁺.

- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Q & A

Q. What is the optimal synthetic route for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide?

- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A typical route includes:

Oxadiazole Formation : Cyclization of precursors (e.g., α-haloketones with amides) under basic conditions (K₂CO₃ in DMF) to form the 1,2,4-oxadiazole core .

Methylation and Functionalization : Alkylation of the oxadiazole intermediate with a methyl group-bearing reagent (e.g., RCH₂Cl) at room temperature .

Triazole Coupling : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to attach the 1,2,3-triazole-carboxamide moiety .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and triazole rings. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in DMSO-d₆ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole C-N vibrations .

Q. What safety precautions are required during handling?

- Methodological Answer :

- GHS Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer :

Target Selection : Prioritize enzymes (e.g., kinases, oxidoreductases) based on structural motifs (oxadiazole mimics ATP adenine; triazole binds metal ions) .

Q. Docking Workflow :

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.

- Run simulations with AutoDock Vina, focusing on binding affinity (ΔG) and hydrogen-bond interactions .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do substituents on the oxadiazole ring influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on oxadiazole).

Test antimicrobial/antioxidant activity (e.g., DPPH assay for radical scavenging) .

- Key Finding : Methyl groups (e.g., 5-methylisoxazole) enhance lipophilicity and membrane penetration .

Q. What strategies mitigate low yield during the alkylation step?

- Methodological Answer :

- Reaction Optimization :

Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve nucleophilicity .

Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .

- Contradiction Analysis : Conflicting reports on room-temperature vs. heated conditions; replicate both to identify solvent-dependent effects .

Q. How to address instability of the triazole-carboxamide moiety in aqueous solutions?

- Methodological Answer :

- Stabilization Methods :

Lyophilize the compound for long-term storage.

Use co-solvents (e.g., DMSO:water mixtures) to prevent hydrolysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity across similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets for analogs (e.g., triazole vs. tetrazole derivatives) to identify assay-specific variability (e.g., bacterial strain differences) .

- Experimental Replication : Repeat key studies under standardized conditions (e.g., fixed pH, temperature) .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.